molecular formula C12H14O2 B13190651 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one

1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one

Katalognummer: B13190651
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: JVOJXQDDDQUULO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that combines a benzofuran ring with a methylpropanone group, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1-benzofuran with a suitable methylpropanone derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher efficiency and scalability.

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:

    1-(2,3-Dihydro-1-benzofuran-2-YL)methanamine: This compound has a similar benzofuran ring but differs in the functional group attached to it.

    1-(2,3-Dihydro-1-benzofuran-2-YL)ethanone: Another benzofuran derivative with a different carbonyl group.

    1-(2,3-Dihydro-1-benzofuran-2-YL)propan-2-ol: This compound has a hydroxyl group instead of a carbonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C12H14O2

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H14O2/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-6,8,11H,7H2,1-2H3

InChI-Schlüssel

JVOJXQDDDQUULO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1CC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.